molecular formula C14H8FNO3 B8692494 2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid

2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid

Cat. No. B8692494
M. Wt: 257.22 g/mol
InChI Key: YIEXTNSOBYJXDC-UHFFFAOYSA-N
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Patent
US07312209B2

Procedure details

To a round bottom flask containing polyphosphoric acid (254 g) at 165-172° C. was added finely ground compound 174D (15.0 g, 55.6 mmol) over 30 min. After the addition was complete, the reaction mixture was stirred for 10 min at 165° C. HPLC indicated that the reaction was complete. While at 165° C., the mixture was slowly added to a mixture of ice and sodium bicarbonate. The pH was adjusted to 3.0 with additional solid sodium bicarbonate, and the resulting mixture was filtered through a medium porosity fritted funnel to give a greenish-yellow paste which was washed with water (3×) and air-dried under vacuum. The resulting paste was rinsed with MeOH into a flask. The paste/MeOH mixture was then sonicated to disperse the paste. DCM was added, and the mixture was concentrated under reduced pressure. The azeotrope procedure was repeated 2× to give 12.0 g (84%) of acridone acid 174E as a yellow solid. HPLC retention time=2.35 min. (Condition A) and LC/MS M+1=258.03. 1H-NMR (500 MHz, DMSO) δ 7.30 (t, 1H, J=7.6 Hz), 7.56 (d, 1H, J=7.6 Hz), 7.78 (t, 1H, J=7.6 Hz), 7.93 (d, 1H, J=11.0 Hz), 8.11 (d, 1H, J=6.1 Hz), 8.22 (d, 1H, J=7.6 Hz), and 12.06 (s, 1H).
[Compound]
Name
polyphosphoric acid
Quantity
254 g
Type
reactant
Reaction Step One
Name
compound 174D
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([C:11]([OH:13])=O)[C:8]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)(O)[O-].[Na+]>>[F:1][C:2]1[C:3]([C:4]([OH:6])=[O:5])=[CH:7][C:8]2[NH:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:11](=[O:13])[C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
polyphosphoric acid
Quantity
254 g
Type
reactant
Smiles
Step Two
Name
compound 174D
Quantity
15 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 min at 165° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through a medium porosity fritted funnel
CUSTOM
Type
CUSTOM
Details
to give a greenish-yellow paste which
WASH
Type
WASH
Details
was washed with water (3×)
CUSTOM
Type
CUSTOM
Details
air-dried under vacuum
WASH
Type
WASH
Details
The resulting paste was rinsed with MeOH into a flask
CUSTOM
Type
CUSTOM
Details
The paste/MeOH mixture was then sonicated
ADDITION
Type
ADDITION
Details
to disperse the paste
ADDITION
Type
ADDITION
Details
DCM was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=2C(C3=CC=CC=C3NC2C=C1C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.